4,4-Dimethyl-delta(8)-cholestenol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7240-15-5 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25?,26+,28-,29-/m1/s1 |
InChI Key |
FYHRVINOXYETMN-LCHSQBAESA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Synonyms |
4,4-dimethyl-5 alpha-cholest-8-en-3 beta-ol 4,4-dimethyl-delta(8)-cholestenol 4,4-dimethyl-delta(8)-cholestenol, (3beta,5alpha)-isome |
Origin of Product |
United States |
An Overview of Eukaryotic Sterol Biosynthesis Pathways
Sterols are a class of lipids essential for the structural integrity and fluidity of eukaryotic cell membranes. They also serve as precursors to a variety of vital molecules, including steroid hormones, bile acids, and vitamin D. The biosynthesis of sterols is a highly conserved and complex process that occurs in multiple cellular compartments, primarily the endoplasmic reticulum.
In animals and fungi, the journey to cholesterol and other sterols begins with the simple two-carbon unit of acetyl-CoA. Through a series of enzymatic reactions known as the mevalonate (B85504) pathway, acetyl-CoA is converted into the 30-carbon molecule squalene (B77637). The cyclization of squalene then forms the first sterol, lanosterol (B1674476). From lanosterol, the pathway diverges into two main branches for the synthesis of cholesterol in mammals: the Bloch and the Kandutsch-Russell pathways. researchgate.netnih.gov
These two pathways are distinguished primarily by the timing of the reduction of a double bond in the sterol side chain. nih.gov The Bloch pathway, named after Nobel laureate Konrad Bloch, is characterized by a series of modifications to the sterol core while the side chain remains unsaturated until the final steps. nih.gov Conversely, the Kandutsch-Russell pathway involves the early reduction of the side-chain double bond of lanosterol, leading to a series of saturated intermediates. nih.gov While both pathways utilize many of the same enzymes, the substrate specificity for either unsaturated or saturated side chains dictates the flow through one path or the other. Recent research has even suggested the existence of hybrid pathways in certain tissues, highlighting the metabolic flexibility of sterol synthesis. nih.gov
The Pivotal Role of 4,4 Dimethyl Delta 8 Cholestenol As a Key Intermediate
4,4-Dimethyl-delta(8)-cholestenol, a tetracyclic triterpenoid, emerges as a critical intermediate specifically within the Bloch pathway of cholesterol biosynthesis. nih.govontosight.ai Following the formation of lanosterol (B1674476), a series of demethylation and isomerization reactions must occur to yield cholesterol. This compound is a product of the removal of the C14 methyl group from lanosterol and the subsequent isomerization of the double bond.
Its chemical structure, featuring two methyl groups at the C4 position and a double bond between C8 and C9, makes it a key substrate for the next series of enzymatic modifications. ontosight.ai The conversion of this compound involves a multi-step process catalyzed by a complex of enzymes located in the endoplasmic reticulum. This process includes the sequential removal of the two methyl groups at the C4 position, which is a crucial and intricate part of the transformation into cholesterol.
Due to the early saturation of the side chain in the Kandutsch-Russell pathway, this compound is not a direct intermediate in that specific route. nih.gov This distinction underscores the compound's unique and essential role in the Bloch pathway, making its study critical for understanding the differential regulation and tissue-specific preferences for these two routes of cholesterol synthesis.
The Contemporary Research Landscape and Unanswered Questions
Cholesterol Biosynthesis via the Bloch Pathway: Detailed Intermediates and Branch Points
The biosynthesis of cholesterol from lanosterol in mammals occurs through two primary routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netnih.gov These pathways are distinguished by the timing of the reduction of the double bond in the sterol side chain. nih.gov The Bloch pathway, named after Konrad Bloch, is characterized by the retention of an unsaturated side chain until the final stages of synthesis. nih.govnih.govelifesciences.org
The journey from lanosterol to cholesterol via the Bloch pathway involves a series of enzymatic modifications, including demethylations, isomerizations, and reductions. This compound emerges as a significant intermediate within this pathway. ontosight.ai
The initial steps of the Bloch pathway involve the conversion of lanosterol. nih.gov A key branching point occurs after the formation of lanosterol, leading into either the Bloch or the Kandutsch-Russell pathway. researchgate.net In the Bloch pathway, lanosterol undergoes a series of reactions that maintain the Δ24 double bond in the side chain. researchgate.netresearchgate.net The pathway proceeds through a number of intermediates, with their exact sequence and flux varying between different tissues. nih.gov
A simplified representation of the Bloch pathway highlighting key intermediates is presented below:
Table 1: Key Intermediates in the Bloch Pathway
| Intermediate | Description |
| Lanosterol | The initial C30 sterol precursor for post-squalene cholesterol synthesis. nih.gov |
| 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Formed from the demethylation of lanosterol at the C14 position. wikipedia.orguniprot.orguniprot.org |
| This compound | A C29 sterol that has undergone demethylation at C14 but retains the two methyl groups at the C4 position. ontosight.ai |
| Zymosterol | A C27 sterol formed after the removal of the two methyl groups at the C4 position. nih.gov |
| Desmosterol | The immediate precursor to cholesterol in the Bloch pathway, which is then reduced to cholesterol. nih.govnih.gov |
Research using radiolabeled precursors has been instrumental in elucidating the sequence of these intermediates. For instance, studies with rat liver microsomes have shown that 4,4-dimethyl[2-³H₂]cholest-8(14)-enol is converted to cholest-8(14)-enol, indicating that the removal of the 4-methyl groups is a primary step in its metabolism. nih.gov Conversely, when 4,4-dimethyl[2-³H₂]cholesta-8,14-dienol is the precursor, the Δ¹⁴ bond is reduced first, leading to the formation of 4,4-dimethylcholest-8(9)-enol. nih.gov This highlights the existence of branch points and substrate-dependent variations within the pathway.
Enzymes Governing the Synthesis and Conversion of this compound
The metabolic fate of this compound is orchestrated by a suite of enzymes primarily located in the endoplasmic reticulum. genecards.orgwikipedia.org These enzymes catalyze a series of oxidative, reductive, and isomerization reactions to progressively modify the sterol structure.
Sterol C-4 Methyl Oxidase Activity and Demethylation Mechanisms
The removal of the two methyl groups at the C4 position of sterols like this compound is a critical and complex process. This demethylation is catalyzed by a multi-enzyme complex. mdpi.com The first and rate-limiting step is carried out by Sterol C-4 methyl oxidase (SC4MOL) , also known as methylsterol monooxygenase. mdpi.comnih.gov
This enzyme sequentially oxidizes the 4α-methyl group to a carboxyl group. mdpi.comnih.gov This process involves three successive oxidation reactions, converting the methyl group first to a hydroxymethyl group, then to a formyl group, and finally to a carboxyl group. nih.gov In vertebrates, a single methyl oxidase is believed to act on both the 4,4-dimethyl and the subsequent 4α-methyl sterol intermediates. nih.gov Deficiency in SC4MOL leads to the accumulation of 4,4-dimethylsterols and 4α-methylsterols, highlighting its essential role. nih.gov A previously uncharacterized enzyme, fatty acid hydroxylase domain containing 2 (FAXDC2), has also been identified as a methyl sterol oxidase involved in C4 demethylation in the Kandutsch-Russell pathway. researchgate.net
NAD(P)-Dependent Steroid Dehydrogenase Involvement
Following the oxidation of the 4α-methyl group to a carboxyl group, the demethylation process requires the action of an NAD(P)-dependent steroid dehydrogenase . wikipedia.org Specifically, the enzyme sterol-4-alpha-carboxylate 3-dehydrogenase, decarboxylating , encoded by the NSDHL gene, is involved. wikipedia.orgstorymd.commedlineplus.gov
This enzyme catalyzes the decarboxylation of the 4α-carboxyl group and the dehydrogenation of the 3β-hydroxyl group, resulting in a 3-keto steroid. wikipedia.org The NSDHL enzyme is a crucial part of the enzyme complex responsible for removing the C4 methyl groups from lanosterol and its derivatives. storymd.commedlineplus.gov Mutations in the NSDHL gene are associated with CHILD syndrome, an X-linked dominant disorder of lipid metabolism, underscoring the enzyme's importance in cholesterol biosynthesis. oup.comnih.gov
Cytochrome P450 51A1 (CYP51A1) and Delta(14)-Sterol Reductase Functions
Cytochrome P450 51A1 (CYP51A1) , also known as lanosterol 14α-demethylase, is a critical enzyme that acts earlier in the pathway, catalyzing the removal of the 14α-methyl group from lanosterol. wikipedia.orgnih.gov This reaction is a key regulatory step and produces intermediates like 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. wikipedia.orguniprot.orguniprot.org While CYP51A1 does not directly act on this compound, its activity is essential for producing the precursors that lead to its formation. The enzyme is highly conserved and its inhibition leads to the accumulation of 14α-methylated sterols. nih.govnih.gov
The reduction of the Δ¹⁴ double bond, which can be present in some precursors to this compound, is catalyzed by Δ¹⁴-sterol reductase . Studies have shown that with certain precursors, such as 4,4-dimethyl[2-³H₂]cholesta-8,14-dienol, the reduction of the Δ¹⁴ bond is the initial step before the removal of the C4-methyl groups. nih.gov This highlights the interplay and sequential action of these enzymes in the metabolic cascade.
Cholestenol Delta-Isomerase (EBP) Activity and its Role in Downstream Metabolism
Once the methyl groups at C4 have been removed, the resulting Δ⁸-sterol, zymosterol, is a substrate for cholestenol delta-isomerase , also known as emopamil-binding protein (EBP). genecards.orgmedlineplus.govmedlineplus.govcreative-biolabs.com This enzyme catalyzes the isomerization of the double bond from the Δ⁸ position to the Δ⁷ position, a crucial step in the formation of cholesterol. creative-biolabs.comwikipedia.org The systematic name for this enzyme is Δ⁸-cholestenol Δ⁸-Δ⁷-isomerase. wikipedia.org
EBP is an integral membrane protein of the endoplasmic reticulum. genecards.org Mutations in the EBP gene can lead to Conradi-Hünermann syndrome, an X-linked dominant form of chondrodysplasia punctata, which underscores the importance of this isomerization step in normal development. medlineplus.govmedlineplus.govwikipedia.org Structural studies have revealed that EBP has a unique fold with a binding site that can accommodate various ligands, explaining its interaction with drugs like emopamil. nih.gov The proposed catalytic mechanism involves an acid-base reaction, where a proton is added to C9 of the Δ⁸-sterol, creating a carbocation at C8, which is then resolved by the removal of a proton from C7 to form the Δ⁷ double bond. jefferson.edu
Regulatory Mechanisms of Enzymatic Activities in this compound Metabolism
The intricate pathway of cholesterol biosynthesis, including the metabolism of this compound, is tightly regulated to maintain cellular cholesterol homeostasis. This regulation occurs at multiple levels, including the expression of the biosynthetic enzymes and allosteric feedback mechanisms.
The expression of many genes involved in cholesterol synthesis, including those encoding the enzymes that metabolize 4,4-dimethyl sterols, is controlled by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.
Furthermore, certain intermediates in the cholesterol biosynthetic pathway can act as regulatory molecules themselves. For example, some meiosis-activating sterols (MAS), which are C4-methylated sterols, can act as ligands for the liver X receptor alpha (LXRα), a nuclear receptor that plays a key role in cholesterol efflux and transport. mdpi.com
The activity of the enzymes can also be regulated by the accumulation of pathway intermediates. For instance, the presence of 4,4-dimethylcholesta-8,14-dienol has been shown to almost completely inhibit the demethylation of 4,4-dimethyl[2-³H₂]cholest-8(14)-enol, suggesting a feedback inhibition mechanism. nih.gov Additionally, the disruption of the sterol C4 demethylation complex can lead to diminished EGFR signaling, indicating a link between sterol metabolism and cellular signaling pathways. nih.gov
Table 2: Enzymes in this compound Metabolism and their Regulation
| Enzyme | Gene | Function | Regulatory Notes |
| Sterol C-4 methyl oxidase (SC4MOL) | SC4MOL | Initiates the oxidative removal of the 4α-methyl group. mdpi.comnih.gov | Expression is likely regulated by the SREBP pathway. Deficiency leads to accumulation of methylsterols. nih.gov |
| Sterol-4-alpha-carboxylate 3-dehydrogenase, decarboxylating | NSDHL | Catalyzes the decarboxylation of the 4α-carboxyl group and dehydrogenation of the 3β-hydroxyl group. wikipedia.orgstorymd.com | Expression is regulated by SREBP. Mutations cause CHILD syndrome. oup.comnih.gov |
| Cytochrome P450 51A1 (CYP51A1) | CYP51A1 | Catalyzes the 14α-demethylation of lanosterol. wikipedia.orgnih.gov | Expression is regulated by SREBP. nih.gov Activity is crucial for producing the precursors of this compound. |
| Cholestenol delta-isomerase (EBP) | EBP | Isomerizes the Δ⁸ double bond to the Δ⁷ position in downstream sterols. genecards.orgmedlineplus.govcreative-biolabs.com | Expression is regulated by SREBP. Mutations cause Conradi-Hünermann syndrome. medlineplus.govmedlineplus.govwikipedia.org |
Transcriptional and Post-Translational Control
The cellular machinery that converts this compound into downstream sterols is exquisitely regulated to maintain cholesterol homeostasis. This regulation occurs at both the level of gene transcription, providing a slower, more sustained response, and at the post-translational level, allowing for rapid adjustments to enzyme activity and stability.
Transcriptional Control
The primary drivers of transcriptional regulation for the cholesterol biosynthesis pathway are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. youtube.com These transcription factors belong to the basic-helix-loop-helix leucine (B10760876) zipper family and control the expression of most genes involved in cholesterol and fatty acid synthesis. youtube.comnih.gov Unactivated SREBPs are anchored to the membranes of the endoplasmic reticulum (ER). youtube.com
When cellular sterol levels are low, SREBPs are proteolytically cleaved and the active N-terminal domain translocates to the nucleus. youtube.comyoutube.com In the nucleus, it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. youtube.comyoutube.com This leads to an increased synthesis of enzymes required for cholesterol production, including those that metabolize this compound. Conversely, when cellular cholesterol levels are high, the cleavage and activation of SREBPs are inhibited, leading to a coordinated downregulation of the biosynthetic enzymes. youtube.com
The enzymes directly involved in the processing of 4,4-dimethylated sterols, such as sterol-C4-methyl oxidase (encoded by MSMO1) and NAD(P)H steroid dehydrogenase-like protein (NSDHL), are among the many targets of this SREBP-mediated feedback system. nih.gov
| Regulator | Mechanism | Key Target Genes | Effect of High Sterol Levels |
| SREBP-2 | Binds to Sterol Regulatory Elements (SREs) in gene promoters. youtube.com | MSMO1, NSDHL, EBP, SC5D, DHCR7 nih.gov | Inhibition of SREBP cleavage, leading to decreased transcription. youtube.com |
| LXR/RXR | Nuclear receptors activated by oxysterols; regulate cholesterol transport genes. nih.govnih.gov | ABCA1, ABCG1 (cholesterol efflux) nih.gov | Activation, leading to increased cholesterol removal. |
Post-Translational Control
To enable more immediate responses to fluctuating sterol levels, cells employ post-translational control mechanisms. nih.gov These modifications can rapidly alter the activity, stability, and localization of enzymes in the cholesterol synthesis pathway. The two primary mechanisms are direct modification of the enzyme, such as phosphorylation, and targeted degradation via the ubiquitin-proteasome system. nih.gov
While the most studied examples of post-translational control are the rate-limiting enzymes HMG-CoA reductase (HMGCR) and squalene (B77637) monooxygenase (SM), the principles extend to the enzymes acting downstream. nih.gov Elevated levels of cholesterol and its intermediates can trigger the rapid ubiquitination and subsequent proteasomal degradation of key biosynthetic enzymes. nih.govnih.gov This feedback loop provides a swift method to halt the pathway when sufficient cholesterol is present, preventing both wasteful energy expenditure and the accumulation of potentially bioactive intermediates. For instance, E3 ubiquitin ligases can be recruited to target specific enzymes for destruction in a sterol-dependent manner. nih.gov
| Modification | Description | Effect on Enzyme | Trigger |
| Ubiquitination | Covalent attachment of ubiquitin, targeting the protein for proteasomal degradation. nih.gov | Inactivation and destruction. nih.gov | High levels of cholesterol or other sterol intermediates. nih.gov |
| Phosphorylation | Addition of a phosphate (B84403) group by a kinase. nih.gov | Can activate or inactivate the enzyme, providing rapid modulation of its catalytic function. | Hormonal signals (e.g., insulin, glucagon) and cellular energy status (e.g., AMP levels). youtube.comyoutube.com |
Allosteric Modulation and Protein-Protein Interactions
Beyond transcriptional and post-translational controls, the enzymology of this compound metabolism is fine-tuned by allosteric modulation and the formation of multi-enzyme complexes. These mechanisms provide spatial and temporal organization to the pathway, enhancing efficiency and regulatory precision.
Allosteric Modulation
Allosteric modulation involves the binding of a molecule to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. In the context of cholesterol synthesis, various sterols, including cholesterol itself and its oxygenated derivatives (oxysterols), can act as allosteric modulators. nih.govelifesciences.org These molecules can directly influence enzyme activity or bind to receptor proteins that control cellular processes. nih.govwikipedia.org
For example, cholesterol can alter the physical properties of the ER membrane, which can indirectly modulate the function of membrane-bound enzymes. nih.gov It can also bind directly to specific domains on proteins, such as sterol-sensing domains or G-protein coupled receptors (GPCRs), to regulate their activity. wikipedia.orgnih.gov Furthermore, certain intermediates of the pathway can act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which control the transcription of genes involved in cholesterol transport and metabolism, adding another layer of feedback control. nih.govannualreviews.org
Protein-Protein Interactions
In yeast, studies using a split-ubiquitin system have characterized an "ergosome," a functional complex of ergosterol (B1671047) biosynthetic enzymes. nih.gov This research revealed a core center of interacting proteins, including the homologs of several mammalian enzymes involved in post-lanosterol synthesis. nih.gov In mammalian cells, interactions among enzymes like cholestenol delta-isomerase (EBP), 7-dehydrocholesterol reductase (DHCR7), and 24-dehydrocholesterol reductase (DHCR24) have been reported, suggesting the existence of a cholesterol metabolon in the ER. nih.gov These dynamic interactions help to topologically organize the pathway and ensure a coordinated flow of metabolites from lanosterol to cholesterol. nih.govnih.gov
| Interacting Proteins | Homologs in Yeast (Ergosome) | Proposed Function of Interaction |
| EBP, DHCR7, DHCR24 nih.gov | Erg2p, Erg3p nih.gov | Form a potential "metabolon" to channel substrates and enhance pathway efficiency. nih.gov |
| Erg11p, Erg25p, Erg27p, Erg28p | CYP51A1, MSMO1, HSD17B7, NSDHL | Form a core complex in yeast that interacts with other sterol biosynthetic enzymes. nih.gov |
| MVD, Mortalin (HSP70 family) | Not applicable | May link sterol synthesis to pathways of cell proliferation and senescence. nih.gov |
Contribution to Cellular Membrane Homeostasis and Lipid Raft Dynamics
As a direct precursor in the Bloch pathway of cholesterol biosynthesis, this compound's primary contribution to membrane homeostasis is its role in the production of cholesterol. ontosight.ainih.govnih.gov Cholesterol is an indispensable component of eukaryotic cell membranes, where it plays a critical role in regulating membrane fluidity, permeability, and stability. wikipedia.org An excess of intracellular free cholesterol can be cytotoxic, making its precise regulation through homeostatic mechanisms essential for cell viability. wikipedia.orgnih.gov
Cholesterol's function extends to the organization of the membrane itself, particularly in the formation of specialized microdomains known as lipid rafts. nih.gov These platforms, enriched in cholesterol and sphingolipids, are crucial for cellular signaling by concentrating or excluding specific proteins, thereby facilitating signal transduction cascades. nih.govnih.gov While this compound is not a final structural component of these rafts, its efficient conversion to cholesterol is fundamental to their integrity and function. Therefore, its role in membrane homeostasis and lipid raft dynamics is indirect but essential, ensuring a steady supply of the final architectural sterol required for these structures.
Function as a Meiosis Activating Sterol (MAS) and its Specific Isoforms
A significant function attributed to the broader class of 4,4-dimethylsterols is their activity as signaling molecules that can initiate the resumption of meiosis in oocytes. nih.gov These compounds are collectively known as Meiosis Activating Sterols (MAS). Research has identified specific MAS isoforms in mammalian reproductive tissues, highlighting a key physiological role for these cholesterol intermediates beyond their metabolic function. nih.gov
Two prominent examples are Follicular fluid-MAS (FF-MAS) and Testis-MAS (T-MAS). nih.gov FF-MAS, found in human preovulatory follicular fluid, is produced by cumulus cells and provides a crucial "go-signal" to the oocyte to resume meiosis. nih.gov T-MAS is the predominant MAS in mammalian testis and is found in high concentrations in spermatozoa, suggesting a potential role in fertilization by influencing the second meiotic division. nih.gov The compound this compound is structurally analogous to these identified MAS, positioning it within this functionally significant class of sterols.
| Meiosis Activating Sterol (MAS) Isoform | Full Chemical Name | Source of Isolation | Observed Biological Role |
| FF-MAS | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Human Preovulatory Follicular Fluid | Activates meiotic resumption in mouse oocytes cultured with a meiosis inhibitor. nih.gov |
| T-MAS | 4,4-dimethyl-5α-cholest-8,24-dien-3β-ol | Bull Testicular Tissue | Constitutes the majority of MAS in the testis and human ejaculate; may play a role in fertilization. nih.gov |
| MAS-414 | 4,4-dimethyl-5α-cholest-8-en-3β-ol | N/A (Purified Compound) | Enhances oligodendrocyte formation from progenitor cells (see section 3.4). |
This table summarizes key identified Meiosis Activating Sterols (MAS) and their documented biological activities.
Interactions with Nuclear Receptors, Including Liver X Receptor Alpha (LXRα)
The signaling mechanisms of MAS have been a subject of investigation, with early studies suggesting a potential link to nuclear receptors. The Liver X Receptors (LXRα and LXRβ) are particularly relevant as they function as cellular "cholesterol sensors," becoming activated by oxidized cholesterol derivatives (oxysterols) to regulate cholesterol homeostasis. wikipedia.orgnih.govnih.gov
An early report from 1998 suggested that FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) acts as an activator of the nuclear orphan receptor LXRα. nih.gov This finding proposed a direct mechanism for how a cholesterol precursor could exert signaling effects through a known lipid-sensing receptor.
However, more recent and comprehensive studies have cast doubt on this interaction, at least in the context of cellular differentiation. A 2018 study investigating the pro-myelinating effects of various 8,9-unsaturated sterols, including this compound (referred to in the study as MAS-414), tested these compounds against a panel of 20 different nuclear hormone receptors. The results showed that none of the sterols exhibited significant activity in any of the reporter assays, suggesting their mechanism of action in promoting oligodendrocyte formation is independent of these nuclear receptors. This indicates that while some 4,4-dimethylsterols may interact with LXRα in specific contexts, the potent effects observed in remyelination studies are likely mediated through a different, yet-to-be-identified pathway.
Role in Cellular Differentiation and Development, Specifically in Oligodendrocyte Formation and Remyelination Studies
Perhaps the most significant recent finding regarding this compound is its role in promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This discovery positions the sterol as a key molecule of interest for developing remyelinating therapeutics for diseases like multiple sclerosis. nomuraresearchgroup.com
Groundbreaking research revealed a unifying mechanism for a wide range of small molecules previously identified as enhancers of oligodendrocyte formation. nomuraresearchgroup.com These molecules were found to function not by acting on their expected targets, but by inhibiting one of three specific enzymes within the cholesterol biosynthesis pathway: CYP51, TM7SF2, or EBP. nomuraresearchgroup.com
Inhibition of these enzymes leads to the accumulation of their immediate sterol substrates, all of which share a specific structural feature: an unsaturated double bond at the 8,9 position. When these 8,9-unsaturated sterols, including this compound, were purified and supplied directly to OPCs, they were sufficient to drive oligodendrocyte formation. nomuraresearchgroup.com In contrast, structurally similar sterols lacking the 8,9-unsaturation had no effect. This demonstrates that the accumulation of these specific sterol intermediates is the key mechanistic event that promotes cellular differentiation in this context.
| Enzyme Target in Cholesterol Biosynthesis | Accumulating 8,9-Unsaturated Sterol(s) | Effect on Oligodendrocyte Progenitor Cells (OPCs) |
| CYP51 (Lanosterol 14α-demethylase) | Lanosterol, FF-MAS, T-MAS | Promotes differentiation into mature oligodendrocytes. |
| TM7SF2 (Sterol 14-reductase) | 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | Promotes differentiation into mature oligodendrocytes. |
| EBP (Emopamil binding protein) | 4,4-dimethyl-5α-cholest-8-en-3β-ol (this compound) | Promotes differentiation into mature oligodendrocytes. |
This table outlines the key research findings linking the inhibition of specific cholesterol biosynthesis enzymes to the accumulation of pro-myelinating sterols.
Exploration of Other Potential Signaling and Regulatory Activities
While the roles of this compound in meiosis and oligodendrocyte differentiation are becoming clearer, exploration into its other potential activities is ongoing. The finding that its pro-remyelinating effects are likely independent of major nuclear receptor pathways suggests the existence of a novel signaling mechanism for this class of sterols.
Broader research into C4-methylsterols indicates that oxygenated forms may participate in other fundamental biological processes. For example, certain oxygenated sterol biosynthetic intermediates have been implicated in the development of the immune system in mammals. This raises the possibility that this compound, or its metabolites, could have undiscovered regulatory roles in other cell types or physiological systems. The precise cellular targets and downstream signaling cascades activated by this sterol remain a critical area for future investigation, holding the potential to uncover new therapeutic avenues for a range of conditions.
Pathophysiological Associations with Sterol Metabolism Disorders
Inborn Errors of Cholesterol Biosynthesis Leading to 4,4-Dimethyl-delta(8)-cholestenol Accumulation
Sterol C4 Methyl Oxidase Deficiency (SC4MOL)
Sterol C4 methyl oxidase deficiency (SC4MOL), an autosomal recessive disorder, results from mutations in the MSMO1 gene (also known as SC4MOL). nih.govresearchgate.net This enzyme is critical for the demethylation of sterols at the C4 position. oaepublish.com Its deficiency leads to a significant accumulation of 4,4'-dimethyl and 4α-monomethyl sterols, including this compound, in plasma and tissues. researchgate.nettestcatalog.orgnih.gov
Patients with SC4MOL deficiency typically present with a range of symptoms, including:
Microcephaly researchgate.netnih.gov
Congenital cataracts nih.govresearchgate.netnih.gov
Psoriasiform dermatitis researchgate.nettestcatalog.orgnih.gov
Growth delay nih.govresearchgate.netnih.gov
Intellectual disability nih.govtestcatalog.org
Immune dysregulation testcatalog.orgnih.gov
The accumulation of these methylsterols is believed to disrupt various cellular processes, contributing to the clinical phenotype. nih.gov
X-Linked Dominant Chondrodysplasia Punctata 2 (CDPX2) and MEND Syndrome
X-linked dominant chondrodysplasia punctata 2 (CDPX2), also known as Conradi-Hünermann-Happle syndrome, and Male EBP disorder with neurologic defects (MEND) syndrome are caused by mutations in the EBP gene. testcatalog.orgnih.gov This gene encodes the emopamil-binding protein, which functions as a delta(8)-delta(7) sterol isomerase. orpha.netmedicaljournals.se This enzyme catalyzes a later step in cholesterol biosynthesis, the conversion of 8(9)-cholestenol to lathosterol. orpha.net
While the primary biochemical abnormality in these conditions is an elevation of 8(9)-cholestenol and 8-dehydrocholesterol (B109809), the sequential nature of the cholesterol synthesis pathway means that defects in later enzymes can lead to a build-up of earlier intermediates. testcatalog.orgorpha.netmedicaljournals.senih.gov Consequently, elevated levels of 4,4-dimethyl sterols can also be observed. cloudfront.net
CDPX2 primarily affects females and is characterized by: orpha.netmedlineplus.govnih.gov
Chondrodysplasia punctata (stippled epiphyses) medlineplus.govnih.gov
Ichthyosis following the lines of Blaschko orpha.netmedlineplus.gov
Asymmetric shortening of limbs orpha.net
Cataracts orpha.netmedlineplus.gov
Short stature orpha.net
MEND syndrome is a less severe form that affects males and is characterized by neurological defects, developmental delay, and skeletal abnormalities. testcatalog.orgnih.govnih.gov
Relationship to Smith-Lemli-Opitz Syndrome (SLOS) and Other Syndromes
Smith-Lemli-Opitz syndrome (SLOS) is another significant inborn error of cholesterol synthesis, caused by a deficiency of 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.govwikipedia.orgnih.gov This leads to an accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-dehydrocholesterol (8-DHC). nih.govmirumpharma.comnih.gov While the primary biochemical markers for SLOS are 7-DHC and 8-DHC, the complex interplay of the sterol biosynthesis pathway means that other sterol intermediates can be affected. ontosight.ai Some clinical features of MEND syndrome can overlap with those of SLOS, such as 2-3 toe syndactyly and intellectual disability. nih.gov
Other disorders of sterol biosynthesis where abnormal sterol patterns are observed include desmosterolosis and CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Erythroderma and Limb Defects). cloudfront.netnih.gov Although each has a distinct primary enzyme defect and characteristic accumulating sterols, the interconnectedness of the pathway can lead to secondary alterations in other sterol intermediates. nih.gov
Molecular Pathogenesis and Biochemical Consequences of Dysregulated this compound Levels
The accumulation of this compound and related methylsterols has significant molecular and biochemical consequences. These compounds are not simply inert byproducts but are biologically active molecules that can interfere with normal cellular functions.
Key pathogenetic mechanisms include:
Disruption of Cell Membrane Properties: Cholesterol is a vital component of cell membranes, regulating fluidity and the function of membrane-bound proteins. The incorporation of abnormal sterols like this compound in place of cholesterol can alter membrane structure and function.
Impaired Intracellular Signaling: Certain sterol intermediates, including methylsterols, can act as signaling molecules. For instance, some meiosis-activating sterols are structurally related to 4,4-dimethyl sterols. nih.gov Their accumulation can lead to dysregulated cell cycle control and proliferation, as seen in the hyperproliferation of fibroblasts in SC4MOL deficiency. nih.gov
Toxicity of Precursors: The accumulation of cholesterol precursors can be toxic to cells. For example, in SLOS, the buildup of 7-DHC is associated with increased oxidative stress. wikipedia.org While the specific toxicity of this compound is less well-defined, the general principle of precursor toxicity is a key aspect of these disorders.
Altered Gene Regulation: Sterol intermediates can influence the activity of nuclear receptors that regulate gene expression. For example, some 4,4-dimethyl sterols have been shown to activate the Liver X Receptor α (LXRα), a key regulator of cholesterol homeostasis. nih.govnih.gov
Biochemical consequences of elevated this compound levels are summarized in the table below:
| Disorder | Primary Enzyme Defect | Key Accumulated Sterols | Secondary Biochemical Findings |
| SC4MOL Deficiency | Sterol C4 methyl oxidase | 4,4'-dimethyl and 4α-monomethyl sterols (including this compound) researchgate.nettestcatalog.orgnih.gov | Decreased total, LDL, and HDL cholesterol testcatalog.org |
| CDPX2 / MEND Syndrome | Delta(8)-delta(7) sterol isomerase (EBP) | 8(9)-cholestenol, 8-dehydrocholesterol testcatalog.orgorpha.netmedicaljournals.se | Potential for secondary elevation of 4,4-dimethyl sterols cloudfront.net |
| Smith-Lemli-Opitz Syndrome (SLOS) | 7-dehydrocholesterol reductase (DHCR7) | 7-dehydrocholesterol (7-DHC), 8-dehydrocholesterol (8-DHC) nih.govnih.gov | Low or low-normal plasma cholesterol nih.gov |
Biomarker Potential in Diagnostics and Research of Sterol-Related Conditions
The distinct patterns of accumulating sterol intermediates in different biosynthesis disorders make them valuable biomarkers for diagnosis and research.
Diagnosis: Analysis of plasma sterol profiles is a cornerstone in the diagnosis of these conditions. medicaljournals.se For SC4MOL deficiency, the marked elevation of 4,4'-dimethyl and 4α-monomethyl sterols is a key diagnostic indicator. nih.govresearchgate.net Similarly, elevated 8(9)-cholestenol and 8-dehydrocholesterol are diagnostic for CDPX2. medicaljournals.senih.gov This biochemical profiling allows for a definitive diagnosis, often prompting subsequent molecular genetic testing to identify the causative mutations. nih.govmedicaljournals.se
Differential Diagnosis: Sterol analysis is crucial for differentiating between various sterol biosynthesis disorders that may have overlapping clinical features. nih.gov
Research: Studying the specific sterol profiles in these disorders provides insights into the function of the affected enzymes and the pathophysiological roles of the accumulating intermediates. ontosight.ai This research is essential for understanding the molecular basis of these diseases and for developing potential therapeutic strategies. ontosight.ai The identification of these biomarkers has been pivotal in advancing our understanding of cholesterol metabolism and its role in human development. nih.gov
Future Directions and Research Opportunities
Elucidation of Novel Enzymatic Steps and Regulatory Networks
While the conversion of lanosterol (B1674476) to cholesterol is a cornerstone of biochemistry, the precise enzymatic choreography and its regulation are still being refined. 4,4-Dimethyl-delta(8)-cholestenol is a central figure in this process, specifically within the Bloch pathway of cholesterol synthesis. ontosight.ai Research is increasingly focused on identifying and characterizing the full suite of enzymes that metabolize this and related sterols, along with the networks that control their activity.
Key enzymes directly involved in the metabolism of 4,4-dimethyl sterols are now known, presenting exciting avenues for further investigation. For instance, the formation of this compound can be catalyzed by Delta(14)-sterol reductase, an enzyme encoded by the TM7SF2 gene. genecards.org This enzyme reduces the double bond at the C14 position of the precursor, 4,4-dimethyl-8,14-cholestadien-3beta-ol. genecards.org Following its formation, this compound is a substrate for the C-4 demethylation complex. A critical enzyme in this complex is Methylsterol Monooxygenase 1 (MSMO1), which initiates the removal of the two methyl groups at the C-4 position. genecards.org
Defects in the MSMO1 gene lead to an autosomal recessive inborn error of cholesterol metabolism known as microcephaly, congenital cataract, and psoriasiform dermatitis (MCCPD). genecards.org This condition is characterized by the accumulation of dimethylsterols, highlighting the critical role of this enzymatic step. genecards.org Future research will likely focus on understanding the broader regulatory networks governing these enzymes. For example, the expression of TM7SF2 is known to be induced by sterol starvation, indicating a feedback mechanism that links enzyme levels to cellular sterol concentrations. genecards.org Elucidating how signaling pathways, transcription factors, and allosteric modulators influence these enzymatic steps will provide a more complete picture of sterol metabolism.
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Gene | Function | Associated Disorder | Reference |
| Delta(14)-sterol reductase | TM7SF2 | Catalyzes the formation of this compound from its diene precursor. | Greenberg Dysplasia | genecards.org |
| Methylsterol Monooxygenase 1 (C-4 methylsterol oxidase) | MSMO1 | Initiates the oxidative demethylation of this compound at the C-4 position. | MCCPD | genecards.org |
Investigation of Undiscovered Biological Functions and Signaling Cascades
The primary recognized function of this compound is as a metabolic intermediate. ontosight.ai However, the biological activities of many such intermediates are often underestimated. There is a growing appreciation that these molecules may possess functions beyond their role as simple precursors. For example, a related meiosis-activating sterol (MAS), 4,4-dimethyl-cholesta-8,14,24-trienol, has been shown to be a ligand for the liver X receptor alpha (LXRα), a key regulator of cholesterol transport. iastate.edu This raises the possibility that this compound or its immediate metabolites could also have signaling roles, perhaps interacting with nuclear receptors or other cellular sensors to modulate gene expression.
Furthermore, the accumulation of this sterol in disease states suggests it has potent biological effects when not efficiently processed. genecards.org The diverse symptoms of MSMO1 deficiency—ranging from skin abnormalities to neurological defects—imply that excess dimethylsterols interfere with a wide array of cellular processes in different tissues. genecards.org
Another potential function, drawn from studies in prokaryotes, is a structural role in cellular membranes. While cholesterol is the principal membrane-stabilizing sterol in mammals, bacteria can produce other polycyclic molecules, including 4,4-dimethylcholestenol, which are thought to fulfill a similar function by enhancing membrane rigidity and robustness. ebi.ac.uk Investigating whether this compound plays a transient or contextual structural role in eukaryotic membranes, particularly under conditions where cholesterol levels are perturbed, represents a compelling area for future research.
Development of Advanced Analytical Platforms for Comprehensive Sterolomics
The exploration of novel sterol functions is critically dependent on the ability to accurately identify and quantify a wide array of sterol species in complex biological samples. The field of "sterolomics" has rapidly advanced, moving beyond the measurement of just cholesterol to the comprehensive profiling of the entire sterolome. ebi.ac.uk
Mass spectrometry (MS) is the dominant technology in this field. Gas chromatography-mass spectrometry (GC-MS) has been a gold standard for decades, providing high separation efficiency, though it typically requires a derivatization step to increase the volatility of the sterols. ebi.ac.uk More recently, liquid chromatography-mass spectrometry (LC-MS), particularly using ultra-high-performance liquid chromatography (UHPLC), has become routine. ebi.ac.uk LC-MS allows for the analysis of polar and non-volatile sterols without derivatization, expanding the range of detectable molecules. ebi.ac.uk
The development of comprehensive methods allows for the extraction and analysis of dozens of sterols and related molecules from a single, small biological sample, such as 200 microliters of plasma. genecards.org These methods combine techniques like solid-phase extraction for sample cleanup with high-resolution chromatography and sensitive detection by triple quadrupole mass spectrometers. genecards.org
Table 2: Modern Analytical Techniques in Sterolomics
| Technique | Principle | Advantages | Key Considerations | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties as they interact with a stationary phase. | High chromatographic resolution and established libraries for identification. | Requires derivatization to make sterols volatile. | ebi.ac.uk |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase followed by mass analysis for identification and quantification. | Can analyze polar and non-volatile compounds without derivatization; high sensitivity. | Co-elution of isomers can be a challenge. | genecards.orgebi.ac.uk |
| Direct-Infusion Mass Spectrometry (DI-MS) | Introduces the sample directly into the mass spectrometer without prior chromatographic separation. | High throughput for global profiling. | Suffers from ion suppression and inability to separate isomers. | ebi.ac.uk |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules directly in tissue sections. | Provides spatial context, revealing localization of sterols within tissues. | Lower spatial resolution compared to microscopy. | ebi.ac.uk |
Future advancements will likely focus on improving the sensitivity and comprehensiveness of these platforms, enabling the detection of very low-abundance sterols and the discovery of novel metabolic pathways. Integrating sterolomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) will be crucial for building a holistic understanding of sterol metabolism and function.
Implications for Understanding Complex Biological Systems Beyond Cholesterol Homeostasis
The study of sterol intermediates like this compound is revealing profound connections between cholesterol synthesis and other fundamental biological systems. Research into inborn errors of metabolism has been particularly insightful, demonstrating that the disruption of a single pathway can have far-reaching consequences, impacting embryonic development, immune function, and cancer biology.
For instance, the accumulation of sterol precursors can lead to the activation of unusual metabolic pathways that are minor in healthy individuals but significant in disease states. These alternative pathways can produce bioactive molecules that contribute to the disease phenotype. Furthermore, several enzymes of the cholesterol biosynthesis pathway have been shown to have extensive protein-protein interactions that link them to cancer-related cascades, such as p53-dependent pathways. iastate.edu
The sterol biosynthesis pathway is also a key interface in host-pathogen interactions. Many viruses, including SARS-CoV-2 and influenza, reprogram host lipid metabolism to create a favorable environment for their replication. They can alter cholesterol homeostasis and enhance fatty acid synthesis to build viral replication complexes. Conversely, components of lipid metabolism, such as High-Density Lipoprotein (HDL) particles, are part of the innate immune system, exhibiting anti-inflammatory and antioxidant properties. Understanding how intermediates like this compound fit into this picture could provide new insights into infectious disease and immunity.
Potential for Pathway-Targeted Interventions in Metabolic Disorders
The central role of the sterol biosynthesis pathway in cellular physiology makes it an attractive target for therapeutic interventions. The success of statins in lowering cholesterol by inhibiting HMG-CoA reductase is a prime example. The detailed characterization of downstream enzymes involved in the metabolism of this compound, such as MSMO1 and TM7SF2, opens the door to developing more specific inhibitors. genecards.orggenecards.org
Such targeted interventions could be valuable for a range of conditions:
Genetic Disorders: For diseases like Smith-Lemli-Opitz syndrome or MSMO1 deficiency, which are caused by defects in specific cholesterol synthesis enzymes, understanding the pathway could lead to strategies to either bypass the defective step or mitigate the toxic effects of the accumulating intermediates. ontosight.aigenecards.org
Infectious Diseases: Since many pathogens, including fungi and protozoan parasites like trypanosomatids, have their own essential sterol biosynthesis pathways that differ from their mammalian hosts, enzymes in these pathways are excellent targets for antimicrobial drugs. Inhibitors of enzymes like C14α-demethylase (the target of azole antifungals) have been highly successful. Targeting other unique steps could yield new classes of anti-infective agents.
Metabolic Syndrome and Liver Disease: Dysregulation of lipid metabolism is a hallmark of conditions like Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). Therapeutic strategies targeting key nodes in metabolic signaling, such as the mineralocorticoid receptor which is linked to hepatic fat accumulation, are being explored. As the links between sterol intermediates and broader metabolic regulation become clearer, new targets within the cholesterol pathway may emerge for treating these complex disorders.
Future research in this area will focus on developing highly selective modulators of these enzymes and pathways and exploring their therapeutic potential in a variety of disease contexts, from rare genetic disorders to widespread metabolic and infectious diseases.
Q & A
Q. What are the standard analytical methods for quantifying 4,4-Dimethyl-delta(8)-cholestenol in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard, utilizing characteristic mass fragments (e.g., m/z 213/229 for 8(9)-cholestenol) and internal standards like 5α-cholestane. Sample preparation involves lipid extraction and derivatization to enhance volatility. Validation requires calibration curves and spike-recovery experiments to ensure precision .
Q. How does this compound function in cholesterol biosynthesis?
The EBP enzyme (3β-hydroxysteroid-Δ8,Δ7-isomerase) catalyzes its conversion to lathosterol, a precursor in cholesterol synthesis. Disruption of EBP activity leads to accumulation of this compound and 8-dehydrocholesterol, impairing membrane integrity and steroidogenesis .
Q. What are the reference ranges for this compound in healthy vs. pathological states?
In normal plasma, 8(9)-cholestenol is undetectable, while pathological levels (e.g., in Conradi-Hünermann-Happle syndrome) range from 0.33–1.19 mg/dl. Controls should be age-matched due to age-dependent sterol degradation .
Q. How is this compound differentiated from structurally similar sterols analytically?
High-resolution GC-MS with selective ion monitoring (SIM) distinguishes sterols via unique fragmentation patterns. For example, 8(9)-cholestenol (m/z 213/229) vs. 8-dehydrocholesterol (m/z 325/351) .
Q. What clinical implications arise from elevated this compound in genetic disorders?
Elevated levels are diagnostic for X-linked dominant chondrodysplasia punctata and Conradi-Hünermann-Happle syndrome, correlating with skeletal dysplasia, cataracts, and skin abnormalities .
Advanced Research Questions
Q. How to design experiments investigating this compound accumulation in EBP-deficient models?
Q. How to address discrepancies in reported sterol levels due to sample storage or age?
Prolonged storage (>20 years) may degrade 8(9)-cholestenol, leading to underestimation. Mitigate this by:
- Storing samples at −80°C with antioxidants.
- Validating historical data with fresh cohorts.
- Reporting storage conditions in metadata .
Q. What methodological controls are essential when correlating EBP mutations with sterol accumulation?
Q. How to integrate biochemical and molecular data to study this compound in disease mechanisms?
Combine plasma sterol profiling with transcriptomic analysis (RNA-seq) of EBP-related pathways. Use clustering algorithms to identify co-regulated genes (e.g., DHCR7, SC5D) and validate via siRNA knockdown .
Q. How to validate antibodies targeting EBP for functional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
